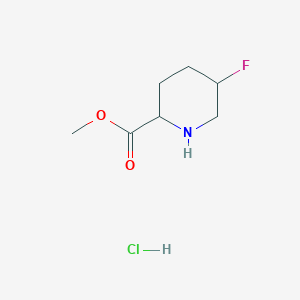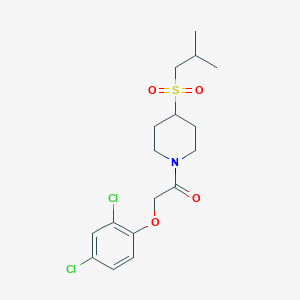
2-(2,4-Dichlorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,4-Dichlorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone" is a chemical entity known for its distinct structural features, which include a 2,4-dichlorophenoxy group and a 4-(isobutylsulfonyl)piperidin-1-yl)ethanone moiety. This compound's synthesis, structural characteristics, and chemical properties suggest potential applications in various fields of chemical research.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, such as substitution reactions and condensation processes. For instance, compounds with similar structural frameworks are synthesized through the substitution reaction of phenyl(piperidin-4-yl)methanone oxime with dichloro-benzenesulfonylchloride, followed by characterization using spectroscopic techniques and single crystal X-ray diffraction studies (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often reveals a piperidine ring adopting a chair conformation and a distorted tetrahedral geometry around sulfur atoms. The crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds and π···π interactions, as confirmed by X-ray diffraction studies and theoretical calculations (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structural categories include microwave-assisted synthesis, highlighting efficient pathways to obtain novel derivatives with potential biological activities. These reactions showcase the versatility of piperidin-1-yl phenyl ethanone as a precursor for further chemical modifications (Merugu et al., 2010).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, of related compounds are crucial for determining their practical applications. Thermal analysis often reveals stable structures within specific temperature ranges, indicating potential for material science applications (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and binding potential, are essential for understanding the interactions of these compounds with biological targets. For example, molecular docking studies can elucidate the compound's pharmacokinetic nature and potential biological applications, such as cytotoxicity evaluations (Govindhan et al., 2017).
科学的研究の応用
Synthesis and Characterization
- A study on the synthesis and characterization of a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, highlights the process of synthesizing complex molecules that involve substitution reactions, single crystal X-ray diffraction studies, and density functional theory calculations for optimizing structural coordinates. The study reveals insights into molecular geometry, intermolecular interactions, and thermal properties, which could be relevant for understanding similar compounds (Karthik et al., 2021).
Antibacterial Activity
- Research on microwave-assisted synthesis and antibacterial activity of compounds containing the piperidine moiety demonstrates the potential for developing new antibacterial agents. The synthesis process, involving reactions under microwave irradiation and subsequent screening for antibacterial properties, provides a framework for exploring the antibacterial potential of similar compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Docking Studies
- A study on 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone explores its synthesis, characterization, and biological application potentials. The use of molecular docking studies to elucidate insights of new molecules in carrier protein interactions suggests a methodological approach that could be applied to similar compounds for understanding their biological relevance (Govindhan et al., 2017).
Advanced Oxidation Processes
- The mineralization of 2,4-dichlorophenoxyacetic acid (2,4-D) using advanced electrochemical oxidation processes showcases a potential application for the degradation of environmental pollutants. This research might offer insights into the degradation pathways and environmental impact of structurally related compounds (Brillas, Calpe, & Casado, 2000).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO4S/c1-12(2)11-25(22,23)14-5-7-20(8-6-14)17(21)10-24-16-4-3-13(18)9-15(16)19/h3-4,9,12,14H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRTWANGIAZFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



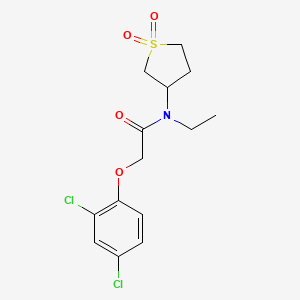
![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)

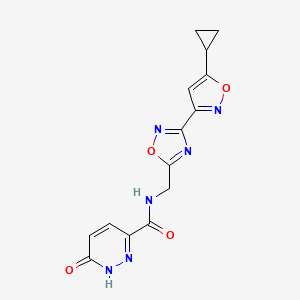
![1-[3-(1-methyl-1H-pyrrol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2486914.png)
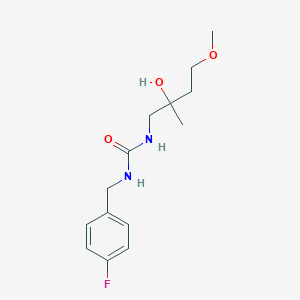
![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2486917.png)
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![2-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2486921.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2486922.png)
